molecular formula C11H14ClNO3 B6145762 (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride CAS No. 474519-59-0

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride

Cat. No. B6145762
CAS RN: 474519-59-0
M. Wt: 243.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride, also known as Acetylphenylalanine hydrochloride, is a synthetic amino acid derivative used in scientific research and laboratory experiments. It is commonly used to study the biochemical and physiological effects of amino acids on the human body, as well as their potential applications in drug development. Acetylphenylalanine hydrochloride is a versatile molecule that can be used in a variety of experiments and applications.

Scientific Research Applications

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloridealanine hydrochloride is used in a variety of scientific research applications, including drug development, enzyme studies, and protein studies. It has been used to study the effects of amino acids on the human body, as well as their potential applications in drug development. It has also been used to study the structure and function of enzymes and proteins, and to study the interactions between proteins and other molecules.

Mechanism of Action

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloridealanine hydrochloride acts as a competitive inhibitor of the enzyme phenylalanine hydroxylase, which is responsible for the conversion of phenylalanine to tyrosine. This inhibition causes an accumulation of phenylalanine in the body, which can lead to a variety of symptoms, including mental retardation and neurological disorders.
Biochemical and Physiological Effects
(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloridealanine hydrochloride has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme phenylalanine hydroxylase, which can lead to an accumulation of phenylalanine in the body and the development of a variety of symptoms, including mental retardation and neurological disorders. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloridealanine hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and the purity of the product can be determined using a variety of methods. It is also relatively stable, making it suitable for long-term storage and use. However, it is also relatively expensive and can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for the use of acetylphenylalanine hydrochloride. One potential application is in the development of new drugs to treat phenylketonuria, a genetic disorder caused by an inability to metabolize phenylalanine. Another potential application is in the development of new treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, acetylphenylalanine hydrochloride could be used to study the structure and function of enzymes and proteins, as well as their interactions with other molecules. Finally, it could be used to study the effects of amino acids on the human body and their potential applications in drug development.

Synthesis Methods

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloridealanine hydrochloride is synthesized from the reaction of (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid and hydrochloric acid. The reaction occurs in an aqueous solution at room temperature and is catalyzed by an acid. The reaction produces a white solid that can be isolated and purified by recrystallization. The purity of the product can be determined by a variety of methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride involves the reaction of 3-acetylbenzaldehyde with L-alanine followed by reduction and hydrolysis to obtain the final product.", "Starting Materials": [ "3-acetylbenzaldehyde", "L-alanine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 3-acetylbenzaldehyde is reacted with L-alanine in ethanol and water to form (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid.", "Step 2: The product from step 1 is reduced using sodium borohydride in ethanol to obtain (2S)-3-(3-acetylphenyl)-2-aminopropanol.", "Step 3: The product from step 2 is hydrolyzed using hydrochloric acid and sodium hydroxide to form (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride." ] }

CAS RN

474519-59-0

Product Name

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride

Molecular Formula

C11H14ClNO3

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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